molecular formula C12H16BrNO B1449564 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide CAS No. 1707600-24-5

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Cat. No.: B1449564
CAS No.: 1707600-24-5
M. Wt: 270.17 g/mol
InChI Key: DTKWNTYVNZMALU-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position, a methyl group at the third position, and an N-(2-methylpropyl) group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide typically involves the following steps:

    Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylbenzoic acid.

    Amidation: The 4-bromo-3-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-methylpropylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 4-amino-3-methyl-N-(2-methylpropyl)benzamide.

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

Scientific Research Applications

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The N-(2-methylpropyl) group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzoic acid: Lacks the N-(2-methylpropyl) group, making it less lipophilic.

    4-Bromo-N-methylbenzamide: Lacks the 3-methyl and N-(2-methylpropyl) groups, resulting in different chemical reactivity and biological activity.

    4-Bromo-3-methyl-N-methylbenzamide: Similar structure but with a different alkyl group on the amide nitrogen.

Uniqueness

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is unique due to the combination of its bromine, methyl, and N-(2-methylpropyl) substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-bromo-3-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWNTYVNZMALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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